
massarigenin C
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Massarigenin C, such as Massarinolin A and Purpurolides, involves complex chemical processes that highlight the challenges and innovations in synthetic chemistry. For instance, the enantioselective total syntheses of these compounds employ strategies like organocatalyzed Diels-Alder reactions and flow photochemical Wolff rearrangements. These methods demonstrate the intricate steps required to construct the unique molecular frameworks of such sesquiterpenes, offering insights into potential pathways for synthesizing this compound (Dai, Wang, & Cui, 2021).
Molecular Structure Analysis
The molecular structure of Massarigenin A, closely related to this compound, has been elucidated through advanced spectroscopic methods, including X-ray crystallography and circular dichroism (CD) spectroscopy. These techniques have been crucial in determining the absolute configuration and understanding the impact of intermolecular hydrogen bonds on the compound's structure (Hussain et al., 2011). Such detailed structural analysis provides a foundation for understanding the properties and reactivity of this compound.
Chemical Reactions and Properties
Research on related compounds like Massarilactones and Massarinolins highlights the chemical reactivity and potential bioactivities of this compound. These studies showcase the isolation and characterization of new bioactive sesquiterpenoids, revealing their unique ring systems and bioactivities. The methodologies used to isolate and study these compounds shed light on the potential chemical reactions and properties of this compound (Oh, Swenson, Gloer, & Shearer, 2003).
Physical Properties Analysis
Although specific studies on the physical properties of this compound were not directly found, the analysis of closely related compounds suggests that techniques such as NMR spectroscopy, X-ray crystallography, and CD spectroscopy play a crucial role in determining these properties. Understanding the physical properties, including melting points, solubility, and crystalline structure, is essential for further application and synthesis efforts.
Chemical Properties Analysis
The chemical properties of this compound, inferred from related research, involve its reactivity, stability, and interaction with other molecules. The synthesis and structural analysis of similar compounds provide insights into the functional groups, stereochemistry, and potential reactivity pathways. Studies on sesquiterpenoids and their synthetic analogues highlight the importance of understanding these chemical properties for future applications in synthesis and drug development (Dai, Wang, & Cui, 2021).
Aplicaciones Científicas De Investigación
Investigación Biomédica: Inhibición Enzimática
Massarigenin C: se ha identificado como un potente inhibidor de enzimas como la neuraminidasa y la α-glucosidasa de levadura . Su capacidad para inhibir la neuraminidasa, con un valor de IC50 de 4,15 µM, es particularmente notable ya que la neuraminidasa juega un papel crucial en la propagación de los virus de la influenza. Del mismo modo, su inhibición de la α-glucosidasa, que participa en la digestión de los carbohidratos, sugiere aplicaciones potenciales en el manejo de los niveles de glucosa en sangre postprandial y podría ser significativa en el tratamiento de la diabetes .
Avances Agrícolas: Análisis de Metabolitos Fúngicos
En agricultura, comprender el papel de los metabolitos fúngicos como la this compound es crucial para el manejo de enfermedades de las plantas y la mejora de los rendimientos de los cultivos. Los estudios han demostrado que los compuestos producidos por hongos como Fusarium avenaceum pueden tener efectos tanto beneficiosos como dañinos en las plantas . La this compound, al ser un producto del metabolismo fúngico, podría servir como un compuesto modelo para estudiar la interacción entre los patógenos fúngicos y los hospedadores vegetales.
Ciencia Ambiental: Impacto en el Ecosistema
La investigación de productos naturales como la this compound se extiende a la ciencia ambiental, donde se examina el impacto de los metabolitos fúngicos en los ecosistemas. Las actividades inhibitorias de la this compound podrían influir en las comunidades microbianas y el ciclo de nutrientes dentro de diversos entornos . Comprender estas interacciones puede informar las estrategias de conservación ecológica y la gestión de los recursos naturales.
Biotecnología: Descubrimiento y Desarrollo de Fármacos
Las propiedades inhibitorias de enzimas de la this compound la convierten en un candidato para el descubrimiento y desarrollo de fármacos. Su estructura molecular podría inspirar el diseño de nuevos fármacos o servir como compuesto principal para la síntesis de agentes terapéuticos con mayor eficacia y menos efectos secundarios . El potencial del compuesto para abordar problemas de salud importantes como la influenza y la diabetes subraya su importancia en la investigación de química medicinal.
Ciencia de Materiales: Bibliotecas de Compuestos Bioactivos
En la ciencia de materiales, la this compound puede contribuir al desarrollo de bibliotecas de compuestos bioactivos. Su estructura compleja proporciona una plantilla para sintetizar nuevos materiales con actividades biológicas específicas. Estas bibliotecas son invaluables para fines de cribado en el desarrollo de nuevos materiales con las propiedades deseadas .
Aplicaciones Industriales: Inhibidores Enzimáticos
El sector industrial puede utilizar la this compound como modelo para desarrollar inhibidores enzimáticos que se pueden aplicar en diversos procesos, como la producción de biocombustibles, la conservación de alimentos y la fabricación farmacéutica . Los efectos inhibitorios del compuesto sobre enzimas específicas podrían conducir a procesos industriales más eficientes y a la creación de productos de alto valor.
Mecanismo De Acción
Target of Action
Massarigenin C, a fungal metabolite found in M. flavorosea, primarily targets two enzymes: neuraminidase and yeast α-glucosidase . Neuraminidase is an enzyme that plays a crucial role in the release of newly formed influenza virus particles from infected cells, while α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities. It inhibits neuraminidase with an IC50 value of 4.15 µM and yeast α-glucosidase with an IC50 value of 1.25 mM . By inhibiting these enzymes, this compound interferes with the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of neuraminidase and α-glucosidase by this compound affects several biochemical pathways. The inhibition of neuraminidase can prevent the release of new influenza virus particles, potentially limiting the spread of the virus . On the other hand, the inhibition of α-glucosidase can slow down the breakdown of complex carbohydrates, which can affect glucose metabolism and potentially have implications for conditions like diabetes .
Pharmacokinetics
It’s known that this compound can reduce the postprandial peak in blood glucose levels in an oral sucrose tolerance test in normo- and hyperglycemic mice when administered at doses of 32, 10, and 316 mg/kg . This suggests that this compound can be absorbed and exert its effects when administered orally.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on neuraminidase and α-glucosidase. By inhibiting neuraminidase, this compound can potentially limit the spread of influenza virus within the body . By inhibiting α-glucosidase, this compound can affect carbohydrate metabolism, potentially leading to lower postprandial blood glucose levels .
Propiedades
IUPAC Name |
(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYYACVPIJBPD-SIWOTSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



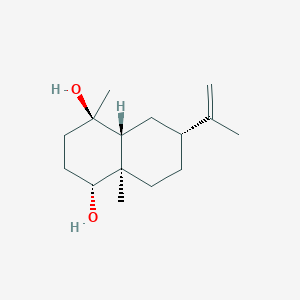
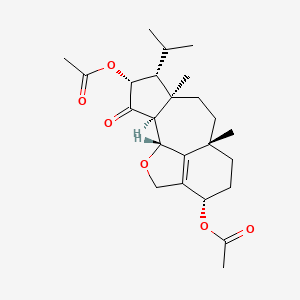

![(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1249906.png)
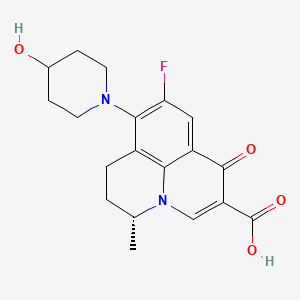
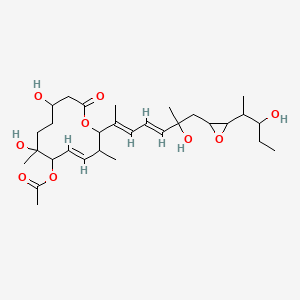
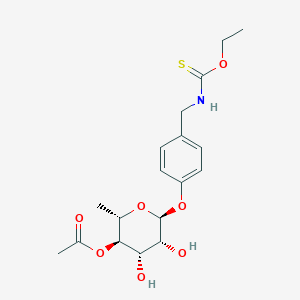
![8-hydroxy-15-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione](/img/structure/B1249912.png)
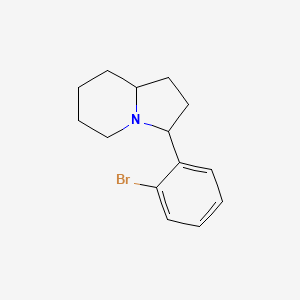
![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
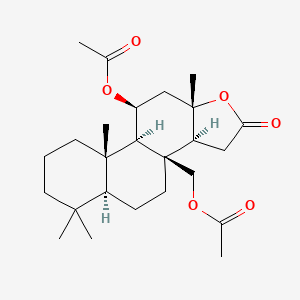
![2-Amino-4,9-dihydro-4,9-dioxo-1-methyl-1H-benz[f]indole-3-carboxylic acid ethyl ester](/img/structure/B1249919.png)
![7,10-Diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene](/img/structure/B1249920.png)
![4-(3-Phenylpropyl)-1-[6-[4-(3-phenylpropyl)piperidin-1-yl]hexyl]piperidine](/img/structure/B1249923.png)